(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid
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Overview
Description
(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid is a boronic acid derivative that features a pyrrolopyridine core. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in a variety of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid typically involves several steps:
Formation of the Pyrrolopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor. For example, starting from a 2-aminopyridine derivative, cyclization can be induced using a suitable electrophile.
Introduction of the Boronic Acid Group: The boronic acid functionality can be introduced via a borylation reaction. This often involves the use of a palladium catalyst and a boron reagent such as bis(pinacolato)diboron.
Protection of the Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring that the process is scalable. Catalysts and solvents are often recycled to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, to form boronic esters or borates.
Reduction: Reduction reactions can target the pyrrolopyridine core or the boronic acid group, depending on the reagents used.
Substitution: The compound can participate in various substitution reactions, such as Suzuki-Miyaura cross-coupling, where the boronic acid group reacts with halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Reduced forms of the pyrrolopyridine core or boronic acid.
Substitution: Various substituted pyrrolopyridine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid is used as a building block for the construction of more complex molecules. Its boronic acid group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its ability to form reversible covalent bonds with diols can be exploited in the development of drugs that target specific enzymes or proteins.
Industry
In materials science, boronic acid derivatives are used in the development of sensors and other materials that can detect or interact with specific molecules. The unique properties of this compound make it a candidate for such applications.
Mechanism of Action
The mechanism by which (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid exerts its effects depends on its application. In chemical reactions, the boronic acid group can form reversible covalent bonds with diols, which is a key feature in many of its applications. In biological systems, it may interact with enzymes or receptors through similar mechanisms, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative, commonly used in organic synthesis.
2-Pyridylboronic Acid: Similar in structure but lacks the pyrrolopyridine core.
(1H-Pyrrolo[2,3-b]pyridin-5-yl)boronic Acid: Similar but without the tert-butoxycarbonyl protection.
Uniqueness
(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid is unique due to its combination of a boronic acid group with a pyrrolopyridine core and a tert-butoxycarbonyl protecting group. This combination of features makes it particularly versatile in both synthetic and biological applications, offering unique reactivity and stability compared to other boronic acid derivatives.
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-5-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-5-4-8-6-9(13(17)18)7-14-10(8)15/h4-7,17-18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSBUCJPFIMXBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N=C1)N(C=C2)C(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.07 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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